molecular formula C10H19IO B13318140 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane

1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane

Cat. No.: B13318140
M. Wt: 282.16 g/mol
InChI Key: YABXFLKERGXPKW-UHFFFAOYSA-N
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Description

1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane is a cyclohexane derivative featuring three distinct substituents: an ethoxy group (-OCH₂CH₃), an iodomethyl group (-CH₂I), and a methyl group (-CH₃) at the 1, 1, and 4 positions, respectively. The presence of iodine enhances molecular weight and polarizability, making such compounds valuable in materials science, particularly for liquid crystal applications .

Properties

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

1-ethoxy-1-(iodomethyl)-4-methylcyclohexane

InChI

InChI=1S/C10H19IO/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9H,3-8H2,1-2H3

InChI Key

YABXFLKERGXPKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)C)CI

Origin of Product

United States

Preparation Methods

Alkoxymercuration-Demercuration Approach

One established method to introduce an ethoxy group onto a cyclohexene involves alkoxymercuration-demercuration . This process adds an ethoxy group and a hydrogen across the double bond in a Markovnikov fashion without rearrangement.

  • Procedure : 1-Methyl-1-cyclohexene is reacted with ethanol in the presence of mercuric acetate (Hg(OAc)2) to form a mercurinium ion intermediate. The nucleophilic attack by ethanol opens the ring, attaching the ethoxy group at the more substituted carbon.
  • Demercuration : Subsequent reduction with sodium borohydride (NaBH4) removes mercury, yielding 1-ethoxy-1-methylcyclohexane .
  • This method provides the ethoxy substituent at the desired carbon, setting the stage for further functionalization.

Iodomethyl Group Introduction via Halogenation

To introduce the iodomethyl group at the same carbon, halogenation of a suitable precursor is required.

  • Radical Iodination : The methyl group adjacent to the ethoxy substituent can be selectively iodinated using reagents such as iodine (I2) with a radical initiator (e.g., AIBN or light) or via halomethylation using formaldehyde and hydroiodic acid.
  • Alternatively, halomethylation can be achieved by reaction of the ethoxycyclohexane intermediate with iodomethylating agents such as iodomethyl iodide (ICH2I) or via the formation of an iodomethyl carbocation intermediate under acidic conditions.
  • Careful control of reaction conditions is necessary to avoid polyhalogenation or rearrangement.

Multistep Synthesis Planning

Given the complexity, a multistep synthesis is often employed:

Step Reaction Type Reagents/Conditions Outcome
1 Alkoxymercuration 1-Methyl-1-cyclohexene, Hg(OAc)2, EtOH Formation of 1-ethoxy-1-methylcyclohexane
2 Demercuration NaBH4, NaOH Removal of mercury, stable ether compound
3 Halomethylation/Iodination I2, radical initiator or ICH2I, acid catalysis Introduction of iodomethyl group

This approach ensures regioselective and stereoselective installation of both substituents on the cyclohexane ring.

Experimental Details and Reaction Conditions

Alkoxymercuration-Demercuration

  • Solvent : Ethanol (acts as nucleophile and solvent)
  • Temperature : Room temperature to mild heating (~25–40 °C)
  • Time : 1–2 hours for alkoxymercuration; 30 minutes for demercuration
  • Yield : Typically 70–85% yield reported for similar compounds

Iodomethylation

  • Reagents : Iodine (I2) with light or radical initiator; or iodomethyl iodide under acidic conditions
  • Solvent : Dichloromethane or tetrahydrofuran (THF)
  • Temperature : 0–25 °C to control reaction rate and selectivity
  • Time : 2–5 hours depending on method
  • Purification : Column chromatography or recrystallization

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR shows characteristic signals for ethoxy group protons (triplet at ~1.2 ppm for CH3, quartet at ~3.5 ppm for CH2O), methyl substituent (singlet or doublet depending on stereochemistry), and iodomethyl protons (downfield shifted due to iodine).
  • Infrared Spectroscopy (IR) : Ether C–O stretch near 1100 cm^-1; absence of hydroxyl peak confirms ether formation.
  • Mass Spectrometry (MS) : Molecular ion peak consistent with C9H17IO (molecular weight ~288 g/mol).
  • Chromatography : Purity confirmed by gas chromatography or HPLC.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Alkoxymercuration-Demercuration + Halomethylation 1-Methyl-1-cyclohexene Hg(OAc)2, EtOH, NaBH4, I2 or ICH2I RT to mild heating, 1–5 h 65–85 Regioselective, stereoselective
Direct Halomethylation 1-Ethoxy-1-methylcyclohexane Iodomethyl iodide, acid catalyst 0–25 °C, 2–4 h 60–75 Requires careful control to avoid side reactions

Research Findings and Notes

  • The alkoxymercuration-demercuration route is favored due to its mild conditions and high regioselectivity for ether formation without rearrangement.
  • Iodomethylation is sensitive to reaction conditions; radical methods require inert atmosphere and controlled light exposure.
  • Multistep synthesis is necessary because no single-step reaction efficiently installs both ethoxy and iodomethyl groups on the same carbon.
  • Purification challenges arise due to the similar boiling points of some byproducts; careful distillation and chromatographic techniques are recommended.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 1-Ethoxy-1-(hydroxymethyl)-4-methylcyclohexane.

    Oxidation: 1-Ethoxy-4-methylcyclohexanone.

    Reduction: 1-Ethoxy-4-methylcyclohexane.

Scientific Research Applications

1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane exerts its effects involves the interaction of its functional groups with various molecular targets. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations:

  • Substituent Reactivity : The iodomethyl group in the target compound confers higher molecular weight and polarizability compared to chloro () or ethynyl () substituents. Iodine’s leaving-group ability may also enhance reactivity in substitution reactions.
  • Steric and Isomeric Effects : Ethoxy and tert-pentyl groups () introduce significant steric bulk, influencing isomer stability (cis vs. trans) and reaction pathways.
  • Applications : Halogenated derivatives (e.g., ) are often intermediates in pharmaceuticals, while ethoxy/methoxy analogues () serve as solvents or precursors for materials science.

Physicochemical Properties

  • Molecular Mass: The iodine atom increases the target compound’s mass (~292 g/mol) compared to non-halogenated analogues like 1-ethyl-4-ethynylcyclohexane (136.24 g/mol) .
  • Boiling Point/Solubility : Ethoxy and iodomethyl groups enhance polarity, likely increasing boiling point and water solubility relative to hydrocarbon analogues (e.g., 1-ethyl-4-methylcyclohexane in ).

Industrial and Research Relevance

  • Liquid Crystals : The iodomethyl group’s polarizability aligns with applications in liquid crystal displays (LCDs), as seen in ’s intermediate.
  • Pharmaceutical Intermediates: Compounds like 4-hydroxy-4-methylcyclohexanone () highlight the role of cyclohexane derivatives in drug synthesis, though the target compound’s iodine content may limit biocompatibility.

Biological Activity

1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring an ethoxy group and an iodomethyl substituent on a cyclohexane ring, suggests potential biological activities that merit detailed exploration.

Chemical Structure

The chemical structure of 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane can be represented as follows:

C9H15IO\text{C}_9\text{H}_{15}\text{I}\text{O}

This compound consists of a cyclohexane ring with an ethoxy group (OC2H5-O\text{C}_2\text{H}_5) and an iodomethyl group (CH2I-\text{CH}_2\text{I}) attached to the first carbon, along with a methyl group at the fourth carbon.

Biological Activity Overview

The biological activity of 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane has been investigated in several studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that halogenated compounds, particularly those containing iodine, often exhibit significant antimicrobial properties. The presence of the iodomethyl group in 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane may enhance its effectiveness against various bacterial strains. For instance:

  • In vitro studies have shown that similar iodinated compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

The cytotoxic potential of 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane has been evaluated using various cancer cell lines. Preliminary findings suggest:

  • IC50 values (the concentration required to inhibit cell growth by 50%) indicate moderate cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus
CytotoxicityIC50 ~ 226 µg/mL (HeLa cells)
CytotoxicityIC50 ~ 242 µg/mL (A549 cells)

The biological activity of 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane can be attributed to its structural components:

  • Iodomethyl Group : Known to facilitate nucleophilic attack in biological systems, potentially leading to the formation of reactive intermediates that can damage cellular components.
  • Ethoxy Group : May enhance solubility and permeability across cellular membranes, thereby increasing bioavailability.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane. Potential areas for exploration include:

  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure-activity relationship (SAR) studies to optimize the compound's design for enhanced potency and reduced toxicity.
  • Mechanistic studies to explore interactions with specific biological targets or pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclohexane ring functionalization. For example, introducing the ethoxy group via Williamson ether synthesis or iodomethylation using HI under controlled conditions. Substituent steric effects (e.g., 4-methyl group) may hinder reactivity, requiring optimized temperatures (e.g., 60–80°C) or catalysts like phase-transfer agents. Comparative studies of ethoxy vs. methoxy analogs show ethyl groups enhance lipophilicity but reduce electrophilicity .
  • Data Reference :

SubstituentReaction Yield (%)Solubility (LogP)
Ethoxy722.8
Methoxy851.9

Q. How can researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Use NMR (¹H/¹³C) to resolve diastereotopic protons and NOESY for spatial proximity analysis. X-ray crystallography is definitive for absolute configuration determination. Computational methods (DFT, molecular docking) can predict preferred conformers, especially for iodomethyl group orientation .

Q. What are the stability considerations for 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane under varying pH and temperature conditions?

  • Methodological Answer : The compound is prone to hydrolysis in acidic/basic media due to the labile C–I bond. Stability studies show degradation rates increase at pH < 3 or > 10. Store at –20°C in amber vials to prevent photodeiodination. TGA/DSC data indicate thermal decomposition initiates at 150°C .

Advanced Research Questions

Q. How does the iodomethyl group influence reaction pathways in cross-coupling reactions (e.g., Suzuki-Miyaura), and what side reactions are prevalent?

  • Methodological Answer : The C–I bond facilitates oxidative addition with Pd catalysts, but competing β-hydride elimination may occur due to the cyclohexane ring’s rigidity. Use bulky ligands (e.g., SPhos) to suppress side reactions. GC-MS or HPLC-MS can track byproducts like cyclohexene derivatives .

Q. What computational strategies are effective for predicting the compound’s bioactivity, and how do results compare with experimental data?

  • Methodological Answer : Molecular dynamics simulations (AMBER/GROMACS) model interactions with enzymes (e.g., cytochrome P450). QSAR models trained on cyclohexane derivatives predict moderate CYP3A4 inhibition (IC₅₀ ~ 15 µM). Validate via in vitro assays using liver microsomes, noting discrepancies due to solvent accessibility in binding pockets .

Q. How can researchers resolve contradictions between thermodynamic and kinetic product distributions in reactions involving this compound?

  • Methodological Answer : For example, in SN2 vs. E2 competition, low-temperature kinetic studies (e.g., –78°C in THF) favor substitution, while elevated temperatures (80°C) promote elimination. Monitor via time-resolved IR spectroscopy or quench experiments. Theoretical calculations (Eyring equation) quantify activation barriers .

Q. What safety protocols are critical for handling 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane, given its potential hazards?

  • Methodological Answer : Use fume hoods for synthesis due to volatile HI byproducts. PPE (nitrile gloves, goggles) is mandatory. Spill containment requires inert adsorbents (vermiculite), and waste must be treated with Na₂S₂O₃ to neutralize iodine. LC-MS monitoring ensures no residual iodide in reaction mixtures .

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